(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide
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Overview
Description
(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide is an organic compound that features a cyanamide group attached to a 3-ethylphenyl and a 3-ethylsulfonylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide typically involves the reaction of m-ethylaniline with cyanogen bromide in an ether solvent . This reaction forms the intermediate (3-Ethylphenyl)cyanamide, which is then alkylated with iodomethane and sodium hydride to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide can undergo several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The cyanamide group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized sulfonyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyanamide derivatives.
Scientific Research Applications
(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide involves its interaction with various molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity . The sulfonyl group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenylcyanamide: Similar structure but lacks the ethyl and sulfonyl groups.
N-ethyl-N-phenylcyanamide: Contains an ethyl group but lacks the sulfonyl group.
3-Ethylphenylcyanamide: Lacks the sulfonylpropyl group.
Uniqueness
(3-Ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide is unique due to the presence of both the ethyl and sulfonylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
(3-ethylphenyl)-(3-ethylsulfonylpropyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-13-7-5-8-14(11-13)16(12-15)9-6-10-19(17,18)4-2/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWQLUVHHGMOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCCS(=O)(=O)CC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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